5-Vinyltetrahydrofuran-2-ol 5-Vinyltetrahydrofuran-2-ol
Brand Name: Vulcanchem
CAS No.: 122124-32-7
VCID: VC8220433
InChI: InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2
SMILES: C=CC1CCC(O1)O
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

5-Vinyltetrahydrofuran-2-ol

CAS No.: 122124-32-7

Cat. No.: VC8220433

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

5-Vinyltetrahydrofuran-2-ol - 122124-32-7

Specification

CAS No. 122124-32-7
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 5-ethenyloxolan-2-ol
Standard InChI InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2
Standard InChI Key UDJUNCFCZYQSAU-UHFFFAOYSA-N
SMILES C=CC1CCC(O1)O
Canonical SMILES C=CC1CCC(O1)O

Introduction

Chemical Structure and Fundamental Properties

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling PointEstimated 180–200°C*
Solubility in WaterLow (polar organic solvents preferred)

*Derived from analogous tetrahydrofuran derivatives.

The compound’s polarity, driven by the hydroxyl group, suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran itself. Its vinyl group enhances reactivity toward electrophilic additions and polymerization.

Synthesis and Reactivity

Synthetic Pathways

Synthesis of 5-vinyltetrahydrofuran-2-ol often involves functionalization of tetrahydrofuran precursors. One reported method utilizes Weinreb amide intermediates (Scheme 1):

  • Lactone functionalization: Treatment of γ-lactone derivatives with organoaluminum reagents (e.g., DIBAL-H) generates key intermediates .

  • Grignard addition: PrMgCl adds to the Weinreb amide, followed by stereoselective reduction with triethylsilane and BF₃·OEt₂ to yield the tetrahydrofuran scaffold .

  • Final modification: Further steps, such as hydrogenation or oxidation, adjust substituents .

An alternative route employs ring-closing metathesis to construct the tetrahydrofuran ring, leveraging olefinic precursors . This method offers control over stereochemistry but requires specialized catalysts.

Reactivity Profile

The compound participates in reactions typical of both tetrahydrofurans and allylic alcohols:

  • Oxidation: The hydroxyl group at C2 oxidizes to ketones under strong oxidizing conditions.

  • Electrophilic addition: The vinyl group undergoes reactions with halogens or epoxidation agents.

  • Atmospheric degradation: Reacts with hydroxyl radicals (OH), ozone (O₃), and nitrogen dioxide (NO₂) in the atmosphere.

Environmental and Atmospheric Behavior

Role as a Volatile Organic Compound (VOC)

5-Vinyltetrahydrofuran-2-ol is classified as a VOC due to its volatility and participation in atmospheric photochemical reactions. Key interactions include:

  • OH radical reactions: Dominant degradation pathway, with rate constants determining atmospheric lifetime.

  • Secondary organic aerosol (SOA) formation: Oxidation products contribute to aerosol particles, impacting air quality and climate.

Reaction Kinetics

While exact rate constants are unspecified in the sources, the compound’s short atmospheric lifetime (hours to days) is attributed to rapid oxidation. Comparative studies with similar VOCs suggest pseudo-first-order kinetics for OH-mediated degradation.

Analytical Characterization

Spectroscopic Techniques

  • NMR spectroscopy: Proton NMR would resolve signals for the hydroxyl (δ 1.5–2.0 ppm), vinyl (δ 4.5–6.5 ppm), and methyl groups (δ 1.0–1.5 ppm). Carbon NMR identifies quaternary carbons in the ring.

  • IR spectroscopy: Stretching vibrations for O-H (~3200 cm⁻¹), C-O (1050–1150 cm⁻¹), and C=C (1640 cm⁻¹) are expected.

Mass Spectrometry

Electron ionization (EI-MS) fragments the molecule at the labile C-O bond, producing characteristic ions at m/z 85 (tetrahydrofuran ring) and 43 (vinyl fragment).

Derivatives and Applications

Ethyl 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl Carbonate

This derivative, synthesized via carbonate esterification, exhibits altered solubility and stability compared to the parent compound. Such modifications expand utility in polymer science or as intermediates in fragrance synthesis .

Industrial and Research Applications

  • Fragrance precursors: Structural analogs like trans-linalool oxide (a furanoid terpene) are used in perfumery .

  • Polymer chemistry: The vinyl group enables copolymerization with styrene or acrylates.

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